Methyl 4-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinyl}-4-oxobutanoate

Catalog No.
S12924063
CAS No.
M.F
C14H17BrN2O5
M. Wt
373.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-{2-[(2-bromo-4-methylphenoxy)acetyl]hydra...

Product Name

Methyl 4-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinyl}-4-oxobutanoate

IUPAC Name

methyl 4-[2-[2-(2-bromo-4-methylphenoxy)acetyl]hydrazinyl]-4-oxobutanoate

Molecular Formula

C14H17BrN2O5

Molecular Weight

373.20 g/mol

InChI

InChI=1S/C14H17BrN2O5/c1-9-3-4-11(10(15)7-9)22-8-13(19)17-16-12(18)5-6-14(20)21-2/h3-4,7H,5-6,8H2,1-2H3,(H,16,18)(H,17,19)

InChI Key

BYRUUFHDTSUGGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NNC(=O)CCC(=O)OC)Br

Methyl 4-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinyl}-4-oxobutanoate is a complex organic compound characterized by its unique molecular structure, which includes a bromo-substituted aromatic ring, a hydrazine moiety, and an oxobutanoate functional group. Its molecular formula is C14H17BrN2O5C_{14}H_{17}BrN_{2}O_{5} with a molecular weight of 373.20 g/mol. The compound's IUPAC name reflects its intricate structure and functional groups, which contribute to its reactivity and biological properties.

  • Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
  • Reduction: It can undergo reduction reactions with lithium aluminum hydride, resulting in the formation of alcohols or amines.
  • Substitution Reactions: The compound can also engage in nucleophilic substitution reactions, particularly with sodium methoxide in methanol, yielding various substituted derivatives depending on the nucleophile used.

The synthesis of methyl 4-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinyl}-4-oxobutanoate typically involves several steps:

  • Bromination: Starting with 4-methylphenol, bromination is performed to yield 2-bromo-4-methylphenol.
  • Acetylation: The brominated product is then reacted with acetic anhydride to form 2-(2-bromo-4-methylphenoxy)acetic acid.
  • Hydrazide Formation: The acetic acid derivative undergoes reaction with hydrazine hydrate to produce the corresponding hydrazide.
  • Esterification: Finally, the hydrazide is esterified with methyl 4-oxobutanoate under acidic conditions to yield the target compound .

Methyl 4-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinyl}-4-oxobutanoate has potential applications in medicinal chemistry and organic synthesis. Its unique structure may allow it to serve as an intermediate in the synthesis of more complex pharmaceuticals or agrochemicals. Additionally, its possible biological activity could lead to applications in drug development .

Several compounds share structural similarities with methyl 4-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinyl}-4-oxobutanoate:

Compound NameMolecular FormulaKey Features
2-Bromo-4-methylphenolC7H7BrOC_{7}H_{7}BrOSimple bromo-substituted phenol
5-Bromo-N'-[(2-bromo-4-methylphenoxy)acetyl]-2-furohydrazideC14H12Br2N2O4C_{14}H_{12}Br_{2}N_{2}O_{4}Contains furan ring and hydrazide functionality
2-Bromo-4-methylpropiophenoneC11H11BrOC_{11}H_{11}BrOKetone derivative with bromo substitution
2-Bromo-4-methylanisoleC9H11BrOC_{9}H_{11}BrOEther derivative featuring bromo and methoxy groups

Uniqueness: Methyl 4-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinyl}-4-oxobutanoate stands out due to its combination of a hydrazine moiety with an oxobutanoate group, providing diverse sites for further chemical modifications and potential biological activities not found in simpler analogs .

XLogP3

1.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

372.03208 g/mol

Monoisotopic Mass

372.03208 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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